N-(2,3-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(2,3-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The oxadiazole intermediate is then coupled with a phenoxyacetic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Benzyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the oxadiazole ring would yield amines.
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: shares structural similarities with other compounds containing oxadiazole rings, benzyl groups, and phenyl groups.
Uniqueness
- The unique combination of functional groups in This compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H23N3O5 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O5/c1-30-21-10-6-9-19(23(21)31-2)15-26-22(29)16-32-20-13-11-18(12-14-20)25-27-24(28-33-25)17-7-4-3-5-8-17/h3-14H,15-16H2,1-2H3,(H,26,29) |
InChI Key |
SJVARVQBZZEUPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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